molecular formula C18H15AlO3 B078509 Aluminum phenoxide CAS No. 15086-27-8

Aluminum phenoxide

Cat. No. B078509
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Patent
US04639503

Procedure details

Alternatively, when aluminum, a phenol compound, and a conjugated diolefin copolymer are simultaneously added into a reactor and heated at about 150° to 300° C., aluminum phenoxide is initially formed in the system and then catalyzes the alkylation reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al:1].[C:2]1([OH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>>[O-:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Al+3:1].[O-:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at about 150° to 300° C.

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[Al+3].[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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